molecular formula C23H27FN2O8 B1459621 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine CAS No. 869355-32-8

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine

Cat. No. B1459621
M. Wt: 478.5 g/mol
InChI Key: RQZZKFYJYYGZMP-JWUVWSEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyl-O4-(2,4,6-trimethylphenyl)uridine is a complex organic compound with the following characteristics:



  • Chemical Formula : C₂₆H₃₄FN₃O₉

  • Molecular Weight : Approximately 573.56 g/mol

  • Structure : It consists of a uridine base modified with acetyl groups, a fluorine atom, and a methyl group. The trimethylphenyl moiety further enhances its complexity.



Synthesis Analysis

The synthesis of this compound involves several steps, including acetylation, fluorination, and methylation. Researchers have developed various synthetic routes, but a detailed discussion of these methods would require a separate analysis.



Molecular Structure Analysis

The molecular structure of 3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyl-O4-(2,4,6-trimethylphenyl)uridine reveals its intricate arrangement of functional groups. The fluorine substitution at the 5-position of the uridine base imparts unique properties.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as hydrolysis, nucleophilic substitutions, and acetyl group migrations. Investigating its reactivity and stability under different conditions is crucial.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the melting point to assess its stability.

  • Spectroscopic Data : Collect NMR, IR, and UV-Vis spectra for characterization.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Due to its complexity, handle with care in a well-ventilated laboratory.

  • Environmental Impact : Assess its environmental persistence and potential ecological effects.


Future Directions

Researchers should explore the following:



  • Biological Activity : Investigate its potential as an anticancer or antiviral agent.

  • Derivatives : Synthesize derivatives to enhance specific properties.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]-4-methoxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O8/c1-11-7-12(2)18(13(3)8-11)34-21-16(24)9-26(23(29)25-21)22-20(30-6)19(32-15(5)28)17(33-22)10-31-14(4)27/h7-9,17,19-20,22H,10H2,1-6H3/t17-,19-,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZZKFYJYYGZMP-JWUVWSEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine
Reactant of Route 2
Reactant of Route 2
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine
Reactant of Route 3
Reactant of Route 3
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine
Reactant of Route 4
Reactant of Route 4
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine
Reactant of Route 5
Reactant of Route 5
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine
Reactant of Route 6
Reactant of Route 6
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.